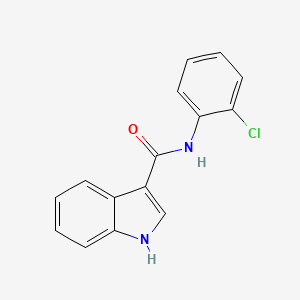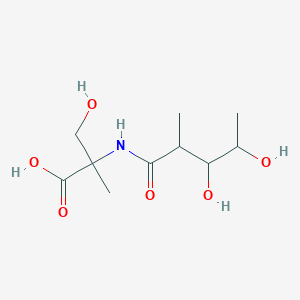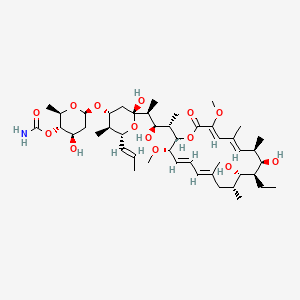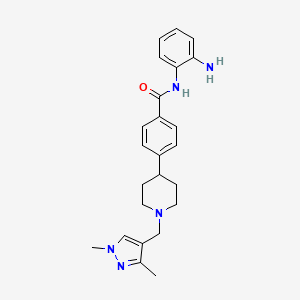
Hdac-IN-4
描述
Hdac-IN-4 is a selective inhibitor of HDAC6 and HDAC10 . It has been shown to have antitumoral activity . The compound’s molecular weight is 335.4 and its formula is C20H21N3O2 .
Molecular Structure Analysis
The molecular structure of Hdac-IN-4 consists of 20 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The exact mass of the molecule is 335.16 .
Chemical Reactions Analysis
While specific chemical reactions involving Hdac-IN-4 are not detailed in the available literature, HDAC inhibitors in general have been studied for their interactions with histone deacetylases . These enzymes play crucial roles in numerous cellular processes, and their inhibition can have significant effects on cell function .
Physical And Chemical Properties Analysis
Hdac-IN-4 is a solid compound . It has a solubility of 50 mg/mL in DMSO, which can be achieved through ultrasonic treatment, warming, and heating to 60°C . The compound should be stored at -20°C for up to 3 years in powder form, or up to 2 years at 4°C . In solvent, it can be stored for up to 6 months at -80°C, or up to 1 month at -20°C .
科学研究应用
组蛋白去乙酰化酶抑制剂在癌症治疗中的应用
HDAC抑制剂,包括Hdac-IN-4,在治疗各种癌症方面已经展现出潜力,通过促进肿瘤细胞的生长停滞、分化和凋亡来实现。这些化合物调节组蛋白和非组蛋白蛋白的乙酰化状态,影响基因表达和对癌症发展和进展至关重要的细胞过程。值得注意的是,像沃诺斯他这样的HDAC抑制剂已经获得FDA批准用于治疗某些癌症,正在进行的研究旨在通过与其他疗法的结合来提高这些药物的疗效和特异性(Lane & Chabner, 2009); (Spiegel, Milstien, & Grant, 2012)。
HDAC抑制剂与神经系统疾病
研究突出了HDAC抑制剂在治疗神经系统疾病方面的潜力,通过影响基因表达和染色质重塑。例如,sirtuins,一类独特的HDACs,与寿命延长有关,并且已被牵涉到衰老、癌症和昼夜节律。通过抑制剂调节HDAC活性可能在与年龄相关的疾病和神经退行性疾病中提供治疗益处(Jung-Hynes, Reiter, & Ahmad, 2010)。
未来方向
HDAC inhibitors, including Hdac-IN-4, have shown promise in preclinical and clinical studies for the treatment of various types of cancer . Future research will likely focus on further elucidating the mechanisms of action of these compounds, optimizing their selectivity and potency, and exploring their potential in combination therapies .
属性
IUPAC Name |
N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O/c1-17-21(15-28(2)27-17)16-29-13-11-19(12-14-29)18-7-9-20(10-8-18)24(30)26-23-6-4-3-5-22(23)25/h3-10,15,19H,11-14,16,25H2,1-2H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDZMASHNBKTPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCC(CC2)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hdac-IN-4 | |
CAS RN |
934828-12-3 | |
| Record name | CXD-101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934828123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CXD101 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16182 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zabadinostat | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TNV87ICD2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

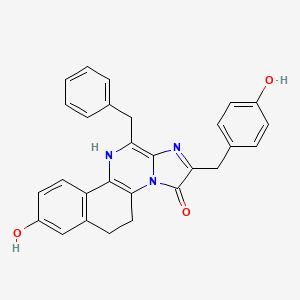
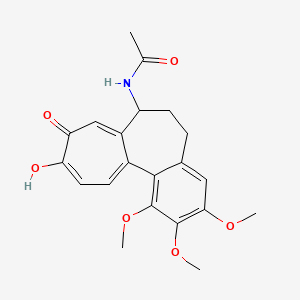
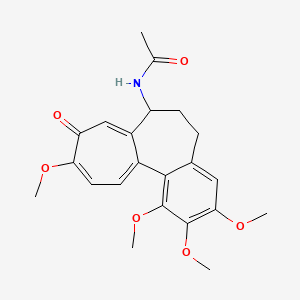
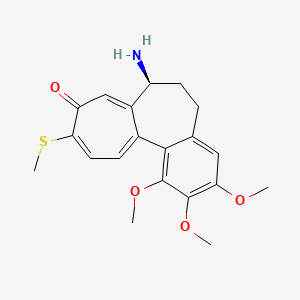
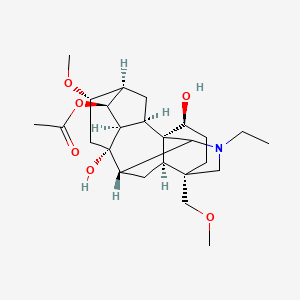
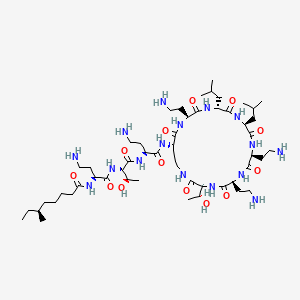
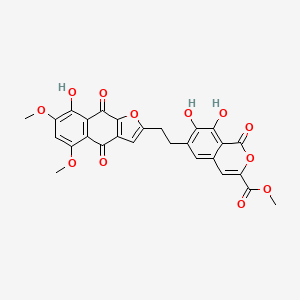
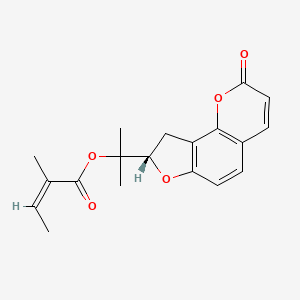
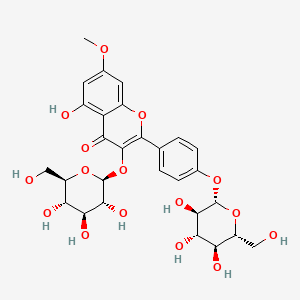
![2-morpholino-4H-pyrimido[2,1-a]isoquinolin-4-one](/img/structure/B1669304.png)

